molecular formula C6H11ClFNO2 B14781432 Methyl (S)-3-fluoropyrrolidine-3-carboxylate hydrochloride

Methyl (S)-3-fluoropyrrolidine-3-carboxylate hydrochloride

Cat. No.: B14781432
M. Wt: 183.61 g/mol
InChI Key: WGBZGVYPTPACTL-RGMNGODLSA-N
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Description

Methyl (3S)-3-fluoropyrrolidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of fluorinated pyrrolidines. This compound is characterized by the presence of a fluorine atom at the 3-position of the pyrrolidine ring, which is a five-membered nitrogen-containing ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-fluoropyrrolidine-3-carboxylate;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

    Fluorination: Introduction of the fluorine atom at the 3-position of the pyrrolidine ring can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and a suitable acid catalyst.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-fluoropyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Various substituted pyrrolidines.

    Reduction: Methyl (3S)-3-fluoropyrrolidine-3-methanol.

    Oxidation: Methyl (3S)-3-fluoropyrrolidine-3-carboxylic acid.

Scientific Research Applications

Methyl (3S)-3-fluoropyrrolidine-3-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3S)-3-fluoropyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S)-3-chloropyrrolidine-3-carboxylate;hydrochloride
  • Methyl (3S)-3-bromopyrrolidine-3-carboxylate;hydrochloride
  • Methyl (3S)-3-iodopyrrolidine-3-carboxylate;hydrochloride

Uniqueness

Methyl (3S)-3-fluoropyrrolidine-3-carboxylate;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H11ClFNO2

Molecular Weight

183.61 g/mol

IUPAC Name

methyl (3S)-3-fluoropyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C6H10FNO2.ClH/c1-10-5(9)6(7)2-3-8-4-6;/h8H,2-4H2,1H3;1H/t6-;/m0./s1

InChI Key

WGBZGVYPTPACTL-RGMNGODLSA-N

Isomeric SMILES

COC(=O)[C@@]1(CCNC1)F.Cl

Canonical SMILES

COC(=O)C1(CCNC1)F.Cl

Origin of Product

United States

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